N-(2-chloro-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a thioacetamide side chain at position 2. The acetamide moiety is further modified with a 2-chloro-4-methylphenyl group. The chloro and methyl substituents likely enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c1-14-3-6-16(7-4-14)19-12-20-22(24-9-10-27(20)26-19)29-13-21(28)25-18-8-5-15(2)11-17(18)23/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPGAGOGUVMGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrazolo[1,5-a]pyrazine core : This heterocyclic structure is known for its diverse biological activities.
- Chloro and methyl groups : These substitutions can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, affecting signal transduction pathways.
- DNA Interaction : There is potential for the compound to bind to DNA, interfering with replication and transcription processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Below is a summary of findings related to its efficacy against various cancer cell lines:
These values indicate that the compound exhibits significant cytotoxic effects against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Mechanistic Insights
The mechanism of action for this compound appears to involve:
- Apoptosis Induction : Compounds with similar structures have been shown to promote apoptosis in cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, preventing proliferation.
Study 1: Antitumor Activity Assessment
In a study conducted by Wei et al., derivatives of pyrazole were screened for their antitumor activity against A549 lung cancer cells. The most potent derivative exhibited an IC50 value of 26 µM, demonstrating significant growth inhibition .
Study 2: CDK Inhibition
Sun et al. synthesized pyrazole-linked thiourea derivatives and assessed them for cyclin-dependent kinase (CDK) inhibition. One derivative showed remarkable inhibition of CDK2 with an IC50 value of 0.95 nM, indicating strong potential for further development as an anticancer agent .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance stability and binding affinity to hydrophobic targets .
- Methyl/Methylthio Groups : Improve solubility while retaining moderate lipophilicity .
- Heterocyclic Core Variations : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) exhibit distinct electronic properties compared to pyrazolo[1,5-a]pyrazines.
Q & A
Q. What are the standard protocols for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[1,5-a]pyrazine core, followed by thioether linkage formation and final acylation. Key steps include:
- Core formation : Condensation of substituted pyrazole precursors with pyrazine derivatives under reflux conditions (e.g., ethanol, 80°C) .
- Thioether coupling : Reaction of the core with α-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form the thioacetamide bridge .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) for final isolation .
Example Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | Ethanol, 80°C, 12h | 65–70 |
| Thioether coupling | K₂CO₃, DMF, 60°C, 6h | 50–55 |
| Final acylation | THF, RT, 24h | 75–80 |
Q. How is structural characterization performed?
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 465.1) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry (e.g., C–S bond length ~1.81 Å) .
Advanced Research Questions
Q. How can contradictory NMR data be resolved during structural elucidation?
Conflicting signals may arise from rotational isomers or solvent effects. Strategies include:
Q. What methods optimize reaction yields in large-scale synthesis?
Key variables to optimize:
- Catalyst selection : Transition-metal catalysts (e.g., Pd(OAc)₂) for Suzuki couplings improve regioselectivity .
- Solvent polarity : Higher polarity solvents (e.g., DMF vs. THF) enhance thioether coupling efficiency by stabilizing intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2h vs. 24h) while maintaining yield (>90%) .
Case Study :
| Parameter | Conventional | Optimized |
|---|---|---|
| Time (h) | 24 | 6 |
| Solvent | THF | DMF |
| Catalyst | None | Pd(OAc)₂ |
| Yield (%) | 55 | 82 |
Q. How can bioactivity discrepancies be addressed in kinase inhibition assays?
Discrepancies may stem from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation steps:
- Standardized protocols : Use recombinant kinase isoforms (e.g., EGFR T790M vs. wild-type) .
- Control compounds : Include reference inhibitors (e.g., gefitinib for EGFR) to validate assay sensitivity .
- Dose-response curves : Calculate IC₅₀ values across 3–5 independent replicates to assess reproducibility .
Methodological Guidance
Q. What analytical workflows validate purity for in vitro studies?
A tiered approach is recommended:
Q. How are structure-activity relationships (SAR) explored for this scaffold?
Systematic modifications include:
- Substituent variation : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to assess impact on kinase binding .
- Linker optimization : Compare thioether (-S-) vs. sulfone (-SO₂-) bridges on solubility and potency .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
